molecular formula C12H24N2O2 B1334842 3-(N-Boc-aminoethyl)-piperidine CAS No. 215305-98-9

3-(N-Boc-aminoethyl)-piperidine

Cat. No.: B1334842
CAS No.: 215305-98-9
M. Wt: 228.33 g/mol
InChI Key: XQIKKZRRQGXGHF-UHFFFAOYSA-N
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Description

3-(N-Boc-aminoethyl)-piperidine is an organic compound that belongs to the class of piperidines. It is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected aminoethyl group. This compound is widely used in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules.

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of peptide nucleic acid monomers . These monomers are crucial in the biomedical and diagnostic field as antigene and molecular sensors .

Mode of Action

The compound 3-(N-Boc-aminoethyl)-piperidine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound, being an organoboron reagent, participates in this reaction under exceptionally mild and functional group tolerant conditions . The compound undergoes transmetalation with palladium (II) complexes .

Biochemical Pathways

The compound this compound is involved in the Suzuki–Miyaura coupling reaction, which is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, being an organoboron reagent, is transferred from boron to palladium during the transmetalation process .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared , which suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the action of this compound is the formation of peptide nucleic acid monomers . These monomers are crucial in the biomedical and diagnostic field as antigene and molecular sensors . The compound’s involvement in the Suzuki–Miyaura coupling reaction leads to the formation of carbon–carbon bonds .

Action Environment

The action of this compound is influenced by the reaction conditions. The Suzuki–Miyaura coupling reaction, in which the compound is involved, occurs under exceptionally mild and functional group tolerant conditions . The compound is relatively stable and environmentally benign , suggesting that it may be resistant to various environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Boc-aminoethyl)-piperidine typically involves the protection of the amino group with a Boc group, followed by the introduction of the aminoethyl group onto the piperidine ring. One common method involves the reaction of piperidine with tert-butyl chloroformate to form the Boc-protected piperidine. This intermediate is then reacted with ethylenediamine to introduce the aminoethyl group, yielding this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial settings to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(N-Boc-aminoethyl)-piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for the deprotection of the Boc group.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Coupling: Palladium catalysts are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while coupling reactions can produce a wide range of substituted piperidine derivatives.

Scientific Research Applications

3-(N-Boc-aminoethyl)-piperidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-Boc-piperidine: Similar in structure but lacks the aminoethyl group.

    N-Boc-ethylenediamine: Contains the Boc-protected aminoethyl group but lacks the piperidine ring.

    N-Boc-piperazine: Contains a similar Boc-protected amine but with a piperazine ring instead of piperidine.

Uniqueness

3-(N-Boc-aminoethyl)-piperidine is unique due to the presence of both the piperidine ring and the Boc-protected aminoethyl group. This combination allows for versatile applications in organic synthesis, particularly in the preparation of complex molecules that require selective protection and deprotection steps.

Properties

IUPAC Name

tert-butyl N-(2-piperidin-3-ylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-10-5-4-7-13-9-10/h10,13H,4-9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIKKZRRQGXGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402387
Record name tert-Butyl [2-(piperidin-3-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215305-98-9
Record name tert-Butyl [2-(piperidin-3-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[2-(piperidin-3-yl)ethyl]carbamate
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